molecular formula C8H15NO B13157635 1-(Cyclopropylamino)pentan-3-one

1-(Cyclopropylamino)pentan-3-one

Katalognummer: B13157635
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: ZOWQOJXVBQDAHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylamino)pentan-3-one is an organic compound with the molecular formula C8H15NO It is a ketone derivative that features a cyclopropylamino group attached to a pentan-3-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylamino)pentan-3-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with a suitable ketone precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and reduction to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclopropylamino)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropylamino)pentan-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(Cyclopropylamino)pentan-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropylamino group may play a role in binding to specific sites, influencing the compound’s activity and potency. Pathways involved in its mechanism of action may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Vergleich Mit ähnlichen Verbindungen

    3-Pentanone: A simple ketone with a similar backbone but lacking the cyclopropylamino group.

    Cyclopropylamine: Contains the cyclopropylamino group but lacks the ketone functionality.

    N-Methylcyclopropylamine: Similar structure with a methyl group attached to the nitrogen.

Uniqueness: 1-(Cyclopropylamino)pentan-3-one is unique due to the presence of both the cyclopropylamino group and the ketone functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

1-(cyclopropylamino)pentan-3-one

InChI

InChI=1S/C8H15NO/c1-2-8(10)5-6-9-7-3-4-7/h7,9H,2-6H2,1H3

InChI-Schlüssel

ZOWQOJXVBQDAHN-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CCNC1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.